5-Methoxy-2-methyl-3-(undecylsulfanyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
5-Methoxy-2-methyl-3-(undecylsulfanyl)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound belonging to the class of quinones Quinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids or bases to facilitate the condensation reaction and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-3-(undecylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The methoxy and undecylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under acidic or basic conditions .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-3-(undecylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves several molecular targets and pathways:
Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein.
Reactive Oxygen Species (ROS) Production: It stimulates the production of ROS, leading to oxidative stress and cell death in tumor cells.
Inhibition of Topoisomerases: The compound inhibits topoisomerases I and II, enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
5-Methoxy-2-methyl-3-(undecylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the undecylsulfanyl group, which enhances its lipophilicity and potentially its ability to interact with lipid membranes. This structural feature may contribute to its distinct biological activities and therapeutic potential compared to other similar quinone derivatives .
Properties
CAS No. |
64704-08-1 |
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Molecular Formula |
C19H30O3S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3-undecylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O3S/c1-4-5-6-7-8-9-10-11-12-13-23-19-15(2)16(20)14-17(22-3)18(19)21/h14H,4-13H2,1-3H3 |
InChI Key |
MJUPDJWLKOJEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCSC1=C(C(=O)C=C(C1=O)OC)C |
Origin of Product |
United States |
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